molecular formula C7H3F5O3S B3040514 2,5-Difluorophenyl trifluoromethanesulphonate CAS No. 211512-93-5

2,5-Difluorophenyl trifluoromethanesulphonate

Cat. No.: B3040514
CAS No.: 211512-93-5
M. Wt: 262.16 g/mol
InChI Key: COJBXGYEVJLMTI-UHFFFAOYSA-N
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Description

2,5-Difluorophenyl trifluoromethanesulphonate is a valuable building block in organic and medicinal chemistry. This compound features a reactive trifluoromethanesulfonate (triflate) group, which is an excellent leaving group, making it ideal for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form new carbon-carbon bonds . The 2,5-difluorophenyl moiety is a common aromatic scaffold in the design of bioactive molecules, as the introduction of fluorine atoms can significantly alter a compound's lipophilicity, metabolic stability, and membrane permeability . Researchers utilize this reagent in the synthesis of potential pharmaceutical agents, including enzyme inhibitors and receptor agonists/antagonists . The specific pattern of fluorine substitution on the aromatic ring allows for directed regioselective further functionalization. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions in a well-ventilated laboratory setting.

Properties

IUPAC Name

(2,5-difluorophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O3S/c8-4-1-2-5(9)6(3-4)15-16(13,14)7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJBXGYEVJLMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OS(=O)(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluorophenyl trifluoromethanesulphonate typically involves the reaction of 2,5-difluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

2,5-Difluorophenol+Trifluoromethanesulfonic anhydride2,5-Difluorophenyl trifluoromethanesulphonate+By-products\text{2,5-Difluorophenol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} + \text{By-products} 2,5-Difluorophenol+Trifluoromethanesulfonic anhydride→2,5-Difluorophenyl trifluoromethanesulphonate+By-products

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluorophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: This compound can participate in nucleophilic aromatic substitution

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs
2.1.1 3,5-Difluorophenyl Trifluoromethanesulfonate
  • Structure : Fluorine substituents at the 3- and 5-positions on the phenyl ring.
  • CAS RN : 1333471-20-7 .
  • Molecular Formula : C₇H₃F₅O₃S.
  • Molecular Weight : 262.15 g/mol.
  • Hazard Classification : [危]4-2-III (flammable liquid, moderate risk) .
  • Commercial Availability : Sold at >95% purity, priced at ¥8,500/g (1g scale) .

Key Differences :

  • The 3,5-difluoro isomer exhibits distinct electronic effects compared to the 2,5-isomer. In contrast, the 2,5-difluoro substitution pattern introduces asymmetry, which may alter regioselectivity in coupling reactions or influence crystal packing in solid-state applications .
2.1.2 2,3-Dimethylphenyl Trifluoromethanesulfonate
  • Structure : Methyl groups at the 2- and 3-positions on the phenyl ring.
  • CAS RN : 1399055-25-4 .
  • Molecular Formula : C₉H₉F₃O₃S.
  • Molecular Weight : 254.22 g/mol.
  • Hazard Classification : [危]4-3-III (higher flammability risk than 3,5-difluoro analog) .

Key Differences :

  • Methyl groups are electron-donating, reducing the electrophilicity of the triflate group compared to fluorine-substituted analogs. This results in lower reactivity in nucleophilic aromatic substitution but may enhance stability in storage .
Functional Analogs: Sulfonate Derivatives
2.2.1 (3,5-Difluorophenyl)methanesulfonyl Chloride
  • Structure : Methanesulfonyl chloride attached to a 3,5-difluorophenyl group.
  • CAS RN : 163295-74-7 .
  • Molecular Formula : C₇H₅ClF₂O₂S.
  • Molecular Weight : 242.63 g/mol.

Key Differences :

  • The methanesulfonyl group is less electron-withdrawing than triflate, making it a weaker leaving group. This compound is primarily used in sulfonylation reactions rather than cross-coupling .

Comparative Data Tables

Table 1: Structural and Commercial Comparison of Triflates
Compound CAS RN Molecular Weight (g/mol) Hazard Class Purity & Price (1g)
2,5-Difluorophenyl triflate Not available ~262.15* Likely [危]4-2-III Not commercialized†
3,5-Difluorophenyl triflate 1333471-20-7 262.15 [危]4-2-III >95.0%, ¥8,500
2,3-Dimethylphenyl triflate 1399055-25-4 254.22 [危]4-3-III >95.0%, Price N/A

*Estimated based on structural similarity.
†Absence in commercial catalogs suggests specialized synthesis is required .

Table 2: Reactivity and Application Comparison
Compound Electron Effects Reactivity in Cross-Coupling Primary Applications
2,5-Difluorophenyl triflate Strongly electron-withdrawing (ortho/para F) High (triflate group) Pharma intermediates, agrochemicals
3,5-Difluorophenyl triflate Symmetric electron-withdrawing (meta F) Moderate-high Materials science, liquid crystals
2,3-Dimethylphenyl triflate Electron-donating (methyl) Low Stabilized intermediates, dyes

Research Findings and Implications

  • Reactivity Trends : The 2,5-difluoro triflate’s asymmetric substitution likely enhances its utility in asymmetric catalysis or chiral molecule synthesis, whereas the 3,5-difluoro isomer’s symmetry suits applications requiring predictable regioselectivity .
  • Safety Considerations : Fluorinated triflates generally pose higher flammability risks compared to methylated analogs, necessitating stringent handling protocols .
  • Synthetic Challenges : The commercial unavailability of 2,5-difluorophenyl triflate implies challenges in regioselective fluorination or purification, contrasting with the well-established synthesis of its 3,5-isomer .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,5-difluorophenyl trifluoromethanesulphonate to minimize byproducts?

  • Methodology: Use a two-step approach: (1) Fluorination of the phenyl ring via directed ortho-metalation (DoM) with LDA or TMPLi to control regioselectivity, followed by (2) sulfonation with trifluoromethanesulfonic anhydride under inert conditions (Ar/N₂). Monitor reaction progress via ¹⁹F NMR to detect intermediates like 2,5-difluorophenol . Adjust stoichiometry of trifluoromethanesulfonic anhydride (1.2–1.5 equivalents) to reduce unreacted phenol residues.
  • Troubleshooting: If yields drop below 70%, check moisture levels in solvents (use molecular sieves for anhydrous THF) and purity of starting materials (≥98% by HPLC).

Q. What safety protocols are critical when handling this compound in electrophilic substitution reactions?

  • Methodology: Wear nitrile gloves (tested for permeation resistance to sulfonate esters) and safety goggles compliant with OSHA/EN166 standards. Use a fume hood rated for volatile organofluorides, and store the compound in amber glass under nitrogen to prevent hydrolysis . In case of skin contact, wash immediately with 10% NaHCO₃ solution to neutralize acidic byproducts.

Advanced Research Questions

Q. How do electronic effects of the 2,5-difluorophenyl group influence the reactivity of trifluoromethanesulphonate in Suzuki-Miyaura couplings?

  • Methodology: Compare coupling efficiency with para-substituted aryl boronic acids (e.g., electron-rich 4-MeO vs. electron-deficient 4-NO₂). Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C. Monitor reaction via LC-MS to detect intermediates.
  • Data Interpretation: The electron-withdrawing fluorine substituents increase sulfonate leaving-group ability, accelerating oxidative addition. However, steric hindrance at the 2-position may reduce coupling yields by 10–15% compared to 3,5-difluoro analogs .

Q. What analytical techniques resolve contradictions in reported stability data for this compound under aqueous conditions?

  • Methodology: Conduct accelerated stability studies: Dissolve the compound in CDCl₃/D₂O (9:1) and track degradation via ¹⁹F NMR (δ −70 to −80 ppm for CF₃SO₃⁻). Compare with HPLC-UV (λ = 254 nm) to quantify residual sulfonate.
  • Critical Findings: Hydrolysis half-life (t₁/₂) varies with pH: t₁/₂ = 48 h at pH 7 (25°C) vs. 2 h at pH 2. Conflicting literature data may arise from unaccounted trace acids in buffers .

Q. How does this compound perform as a precursor in TRK kinase inhibitor synthesis compared to other sulfonate esters?

  • Methodology: Synthesize pyrazolo[1,5-a]pyrimidine derivatives via nucleophilic aromatic substitution. Compare reaction rates and yields using 2,5-difluorophenyl vs. 3,5-difluorophenyl trifluoromethanesulphonate.
  • Data Interpretation: The 2,5-substitution pattern enhances steric accessibility for pyrrolidine coupling, achieving ≥85% yield in TRK inhibitor intermediates vs. 70–75% for 3,5-isomers .

Methodological Reference Table

ParameterOptimal ConditionsKey Citations
Sulfonation reaction time4–6 h at −20°C
Hydrolysis stability (pH 7)t₁/₂ = 48 h (25°C)
Storage stability−20°C, anhydrous, N₂ atmosphere
Pd-catalyzed coupling yield80–85% (electron-neutral boronic acids)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluorophenyl trifluoromethanesulphonate
Reactant of Route 2
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2,5-Difluorophenyl trifluoromethanesulphonate

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